molecular formula C7H10Cl2O B1626661 1-Chloro-cyclohexanecarbonyl chloride CAS No. 52831-99-9

1-Chloro-cyclohexanecarbonyl chloride

Cat. No. B1626661
CAS RN: 52831-99-9
M. Wt: 181.06 g/mol
InChI Key: AWIAZXPQRSJZCF-UHFFFAOYSA-N
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Description

1-Chloro-cyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H10Cl2O . It has a molecular weight of 181.06 g/mol . The IUPAC name for this compound is 1-chlorocyclohexane-1-carbonyl chloride .


Molecular Structure Analysis

The InChI string for 1-Chloro-cyclohexanecarbonyl chloride is InChI=1S/C7H10Cl2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5H2 . The Canonical SMILES string is C1CCC(CC1)(C(=O)Cl)Cl .


Physical And Chemical Properties Analysis

1-Chloro-cyclohexanecarbonyl chloride has a molecular weight of 181.06 g/mol . It has a computed XLogP3-AA value of 3 , indicating

Scientific Research Applications

  • Stable Carbonium Ions : In a study on stable carbonium ions, 1-Methyl-1-chlorocyclopentane and related compounds in SbF5-S02 solutions were investigated, providing insights into the structure and stability of certain cations which are closely related to the reactions involving 1-Chloro-cyclohexanecarbonyl chloride (Olah, Bollinger, Cupas, & Lukas, 1967).

  • C-H Bond Activation by Metal Oxo Species : Research on the reaction of chromyl chloride with cyclohexane sheds light on the types of reactions and products that can be expected in processes involving similar chloro compounds (Cook & Mayer, 1994).

  • Direct C(sp3)-H Cross Coupling : A study highlighting the catalytic generation of chlorine radicals for α-oxy C(sp3)-H arylation of cyclic and acyclic ethers demonstrates the broad implications for accomplishing numerous C(sp3)-H bond functionalizations, which is relevant for understanding reactions involving 1-Chloro-cyclohexanecarbonyl chloride (Shields & Doyle, 2016).

  • Visible Light-Induced Oxidative Chlorination of Alkyl sp3 C-H Bonds : This research presents the chlorination of cyclohexane with sodium chloride using Oxone as the oxidant, demonstrating a method of chlorination that could be applicable to similar chlorinated compounds (Zhao & Lu, 2017).

  • Regioselective Hydrochlorination of Olefins : This study shows how with thionyl chloride SOCl2 as HCl precursor, 1-methylcyclohexene is hydrochlorinated, providing insights into the reaction mechanisms and selectivity in processes similar to those involving 1-Chloro-cyclohexanecarbonyl chloride (Delaude & Laszlo, 1991).

  • Oxidative Addition of Chlorohydrocarbons to a Rhodium Complex : Investigating the cleavage of C–Cl bonds of chlorohydrocarbons under mild conditions, this research provides useful information for understanding reactions of chlorinated compounds like 1-Chloro-cyclohexanecarbonyl chloride (Jiao, Brennessel, & Jones, 2015).

properties

IUPAC Name

1-chlorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIAZXPQRSJZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481406
Record name 1-Chloro-cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-cyclohexanecarbonyl chloride

CAS RN

52831-99-9
Record name 1-Chloro-cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorocyclohexanecarbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

80 g (0.547 mol) of cyclohexanecarboxylic acid chloride, 30 ml of carbon tetrachloride, 63 ml (0.778 mol) of SO2Cl2 and 1.5 g of benzoyl peroxide are heated for 10 hours. The chlorinated acid chloride is then distilled from the reaction mixture.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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